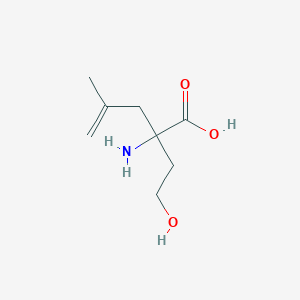
2-(2-Hydroxyethyl)-4-methylidenenorvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-4-methylidenenorvaline is a chemical compound with a unique structure that includes both a hydroxyethyl group and a methylidene group
準備方法
The synthesis of 2-(2-Hydroxyethyl)-4-methylidenenorvaline can be achieved through several routes. One common method involves the esterification of methacrylic acid with ethylene glycol, followed by a ring-opening process using ethylene oxide . Industrial production often employs free radical polymerization techniques, which can be optimized for different applications by adjusting the reaction conditions . Other methods include precipitation polymerization, polymerization in the presence of salts, and lyophilization .
化学反応の分析
2-(2-Hydroxyethyl)-4-methylidenenorvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azobisisobutyronitrile (AIBN) for free radical polymerization . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2-Hydroxyethyl)-4-methylidenenorvaline has numerous applications in scientific research. In chemistry, it is used as a monomer for the synthesis of hydrogels and other polymers . In biology, it has been investigated for its biocompatibility and potential use in drug delivery systems . In medicine, it is explored for its role in tissue engineering and regenerative medicine . Industrial applications include its use in coatings, adhesives, and contact lenses .
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)-4-methylidenenorvaline involves its interaction with various molecular targets and pathways. For example, in drug delivery systems, the compound’s hydrogel form can encapsulate bioactive molecules and release them in a controlled manner . The hydroxyethyl group allows for hydrogen bonding and interaction with biological tissues, enhancing its biocompatibility .
類似化合物との比較
2-(2-Hydroxyethyl)-4-methylidenenorvaline can be compared with other similar compounds such as 2-hydroxyethyl methacrylate (HEMA) and poly(2-hydroxyethyl methacrylate) (pHEMA) . These compounds share similar structural features but differ in their specific applications and properties. For instance, HEMA is widely used in dental products and nail cosmetics, while pHEMA is known for its use in contact lenses and biomedical devices .
特性
CAS番号 |
872983-39-6 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
2-amino-2-(2-hydroxyethyl)-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H15NO3/c1-6(2)5-8(9,3-4-10)7(11)12/h10H,1,3-5,9H2,2H3,(H,11,12) |
InChIキー |
CXESYRCSTPIPNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(CCO)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
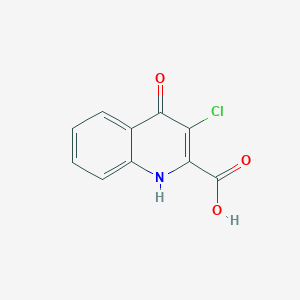
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
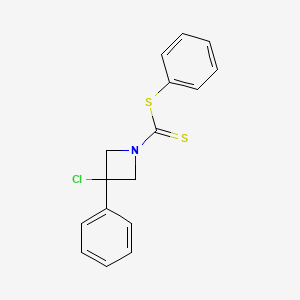
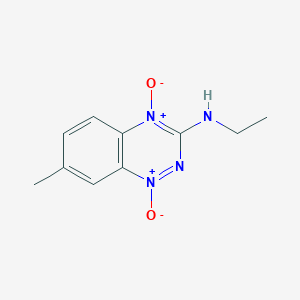
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
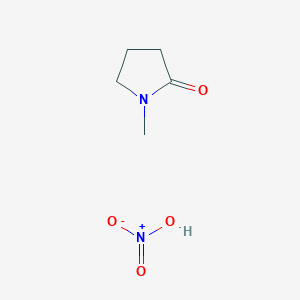
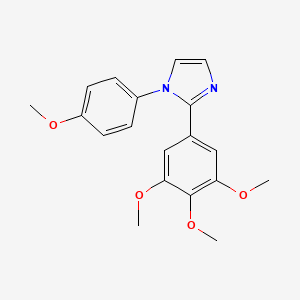
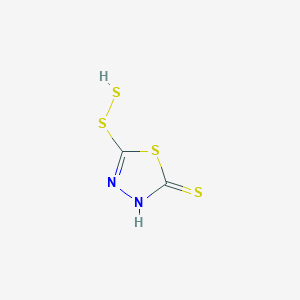

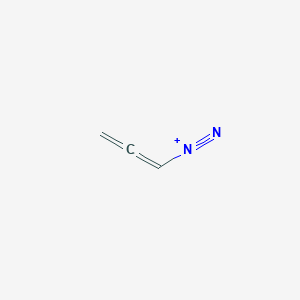
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
